molecular formula C16H17N5O2 B275564 ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE

({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE

Cat. No.: B275564
M. Wt: 311.34 g/mol
InChI Key: MXOMQABIZWCYKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE is a complex organic compound that features a benzylamine core substituted with a methoxy group and a phenyl-tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE typically involves multiple steps:

    Formation of the Benzylamine Core: This step involves the reaction of a suitable benzyl halide with an amine under basic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide in the presence of a base.

    Attachment of the Phenyl-Tetrazole Moiety: This step involves the reaction of a phenyl-tetrazole derivative with the benzylamine core, typically under acidic or neutral conditions to facilitate the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the aromatic rings, leading to the formation of amines or reduced aromatic systems.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield formaldehyde or formic acid, while reduction of nitro groups can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its potential as a ligand for receptor binding studies is of particular interest.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine: Lacks the methyl group on the amine, which can affect its reactivity and binding properties.

    {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}ethylamine: Contains an ethyl group instead of a methyl group, which can influence its steric and electronic properties.

    {3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}dimethylamine: Has two methyl groups on the amine, potentially altering its solubility and interaction with biological targets.

Uniqueness

The uniqueness of ({3-METHOXY-4-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)OXY]PHENYL}METHYL)(METHYL)AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17N5O2

Molecular Weight

311.34 g/mol

IUPAC Name

1-[3-methoxy-4-(1-phenyltetrazol-5-yl)oxyphenyl]-N-methylmethanamine

InChI

InChI=1S/C16H17N5O2/c1-17-11-12-8-9-14(15(10-12)22-2)23-16-18-19-20-21(16)13-6-4-3-5-7-13/h3-10,17H,11H2,1-2H3

InChI Key

MXOMQABIZWCYKZ-UHFFFAOYSA-N

SMILES

CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

Canonical SMILES

CNCC1=CC(=C(C=C1)OC2=NN=NN2C3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.